![molecular formula C18H23N5O4 B2484236 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-39-3](/img/structure/B2484236.png)
8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of structurally related purine derivatives involves multi-step chemical reactions, starting from base purine compounds and introducing specific functional groups. For instance, Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino substituted derivatives of a base purine compound, showing variations in cardiovascular activity based on the substituents added (Chłoń-Rzepa et al., 2004). Such methodologies highlight the versatility of purine chemistry in generating diverse molecules for specific research applications.
Molecular Structure Analysis
Molecular structure analysis of related compounds often reveals significant insights into their chemical behavior and interaction potentials. Xiao et al. (1993) presented the keto-enamine tautomerism in their studied compound, showcasing how specific bond distances and planarity affect molecular stability and reactivity (Xiao et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving purine derivatives can lead to a wide range of products with varied biological activities. For example, Ueda et al. (1987) investigated the antitumor activity and vascular relaxing effect of novel purine derivatives, illustrating the potential pharmaceutical applications of these compounds (Ueda et al., 1987).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application of purine derivatives. Shukla et al. (2020) performed a quantitative investigation on the intermolecular interactions present in a xanthine derivative, providing insights into the anisotropic distribution of interaction energies and their implications for material design (Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties of purine derivatives, including reactivity, stability, and interaction with biological targets, are essential for their application in research and therapy. Hirayama et al. (1993) described the structure of a xanthine derivative acting as a potent antagonist of the adenosine A1 receptor, highlighting the importance of specific substituents on biological activity (Hirayama et al., 1993).
Scientific Research Applications
Synthesis and Cardiovascular Activity
One study focused on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. These compounds, including derivatives with 8-(ethylamino) substituents, displayed prophylactic antiarrhythmic activity and hypotensive effects. The study emphasizes the potential therapeutic applications of these compounds in cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antitumor Activity and Vascular Relaxing Effect
Another research investigated purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealing their synthesis and examining their biological activities, including antitumor activity and vascular relaxing effects. Although not directly mentioning 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, this study highlights the broader context of purine derivatives' potential in therapeutic applications (Ueda et al., 1987).
Reaction and Structural Analysis
Research into the reactions of aminotheophyllines with glycerol epichlorohydrin led to the formation of compounds structurally related to 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This study provides insight into the chemical reactions and structural properties of these compounds, contributing to the understanding of their potential applications (Kremzer et al., 1981).
Mechanism of Action
Target of Action
The primary target of MFCD06751471, also known as Mycophenolic acid, is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis .
Mode of Action
Mycophenolic acid works by blocking IMPDH , which is needed by lymphocytes to make guanosine . By inhibiting the function of IMPDH, Mycophenolic acid disrupts the synthesis of guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes .
Biochemical Pathways
The inhibition of IMPDH by Mycophenolic acid affects the de novo synthesis pathway of purine nucleotides . This disruption leads to a decrease in the availability of guanosine nucleotides, which in turn affects the proliferation of lymphocytes .
Pharmacokinetics
The pharmacokinetics of Mycophenolic acid involves its absorption, distribution, metabolism, and excretion . It has a bioavailability of 72% (sodium) and 94% (mofetil) . It is metabolized in the liver and has an elimination half-life of 17.9±6.5 hours . Most of the drug (93%) is excreted in the urine, with 6% being excreted in the feces .
Result of Action
The molecular and cellular effects of Mycophenolic acid’s action primarily involve the suppression of the immune response . By inhibiting the proliferation of T and B lymphocytes, Mycophenolic acid reduces the body’s immune response, making it useful in preventing organ transplant rejection and treating autoimmune conditions .
Action Environment
The action, efficacy, and stability of Mycophenolic acid can be influenced by various environmental factors. These may include the patient’s physiological condition (such as liver function), genetic makeup, age, and other individual factors . For instance, the half-life of some drugs, including Mycophenolic acid, may be remarkably long in older people . Therefore, drug administration must be based on each patient’s needs, and dosage adjustments may be necessary to achieve optimal therapeutic outcomes .
properties
IUPAC Name |
8-(ethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-4-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)9-12(24)10-27-13-7-5-6-11(2)8-13/h5-8,12,24H,4,9-10H2,1-3H3,(H,19,20)(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNSXMXKOQZJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.